molecular formula C18H15NOS2 B2775426 N-(thiophen-2-yl(thiophen-3-yl)methyl)cinnamamide CAS No. 2035021-74-8

N-(thiophen-2-yl(thiophen-3-yl)methyl)cinnamamide

Cat. No.: B2775426
CAS No.: 2035021-74-8
M. Wt: 325.44
InChI Key: VEVZAOUGLAPHIK-CMDGGOBGSA-N
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Description

N-(thiophen-2-yl(thiophen-3-yl)methyl)cinnamamide is a synthetic cinnamamide derivative designed for advanced pharmaceutical and life science research. Cinnamamide analogs are extensively investigated for their diverse biological activities, serving as key scaffolds in developing new therapeutic agents . Structurally, it features a cinnamoyl backbone linked to a unique hybrid heteroaromatic system, which may enhance its interaction with biological targets. This compound is of significant interest in several research areas. Cinnamamide derivatives have shown notable anticonvulsant properties in preclinical models, suggesting potential for central nervous system (CNS) disorder research . Furthermore, structurally similar compounds containing thiophene and cinnamamide motifs are being explored for their antimicrobial and anticancer activities, with studies indicating they can induce apoptosis in cancer cells . The mechanism of action for such compounds often involves interaction with critical cellular targets; the α,β-unsaturated carbonyl system (a Michael acceptor) can react with biological nucleophiles, while the thiophene rings can engage in π-π stacking interactions with aromatic residues in protein binding sites . Researchers utilize this compound as a building block in medicinal chemistry for structure-activity relationship (SAR) studies and as a precursor in the synthesis of more complex molecules targeting various diseases . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-3-phenyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NOS2/c20-17(9-8-14-5-2-1-3-6-14)19-18(15-10-12-21-13-15)16-7-4-11-22-16/h1-13,18H,(H,19,20)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVZAOUGLAPHIK-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC(C2=CSC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC(C2=CSC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-yl(thiophen-3-yl)methyl)cinnamamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-yl(thiophen-3-yl)methyl)cinnamamide undergoes several types of chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cinnamamide moiety to its corresponding amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiophene derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities attributed to its unique chemical structure, which includes thiophene and cinnamamide moieties. The following sections detail its specific applications.

Antimicrobial Activity

Research indicates that N-(thiophen-2-yl(thiophen-3-yl)methyl)cinnamamide demonstrates potent antimicrobial properties against various pathogens.

  • Minimum Inhibitory Concentration (MIC) Values : Studies have shown that the compound is effective against both gram-positive and gram-negative bacteria. For instance, it has been reported to have an MIC of 16 µg/mL against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and 32 µg/mL against Candida albicans .
PathogenMIC (µg/mL)
Staphylococcus aureus16
Candida albicans32
Escherichia coli64

This suggests a promising application in treating infections caused by resistant bacterial strains.

Anticancer Potential

This compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.

  • Mechanisms of Action : The compound has been shown to modulate the Nrf2/ARE pathway, crucial for cellular antioxidant defense, thereby enhancing the sensitivity of cancer cells to oxidative stress .

In vitro studies have demonstrated significant reductions in cell viability across various cancer cell lines, with notable effects observed in HepG2 liver cancer cells .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various therapeutic contexts:

In Vitro Antimicrobial Studies

A series of cinnamamide derivatives, including this compound, were synthesized and tested against multiple bacterial strains. Modifications at the thiophene positions significantly impacted their antimicrobial potency, suggesting that this compound could exhibit enhanced activity compared to simpler derivatives .

Cancer Cell Line Studies

Research involving related compounds demonstrated a dose-dependent inhibition of cell viability in cancer cell lines, with mechanisms involving the suppression of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This indicates potential anti-inflammatory properties alongside anticancer effects .

Mechanism of Action

The mechanism of action of N-(thiophen-2-yl(thiophen-3-yl)methyl)cinnamamide involves its interaction with specific molecular targets and pathways. The thiophene rings can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The cinnamamide moiety may also contribute to its biological activity by interacting with receptors or other proteins.

Comparison with Similar Compounds

Key Observations :

  • Stereoelectronic Tuning : The cinnamamide’s E-configuration (vs. acetamide or benzamide derivatives) introduces rigidity, which may influence binding affinity in enzyme inhibition .
Physicochemical Properties
Property N-(Thiophen-2-yl(thiophen-3-yl)methyl)cinnamamide N-(Thiazol-2-yl)cinnamamide N-(3-Cyanothiophen-2-yl)acetamide
Solubility Low (predicted, due to aromaticity) Moderate (polar thiazole) Low (cyano hydrophobicity)
Melting Point >200°C (estimated) 180–185°C 160–165°C
LogP ~3.5 (calculated) 2.8 2.1

Spectroscopic Signatures :

  • IR: C=O stretch at ~1680 cm$ ^{-1} $, thiophene C–S at ~700 cm$ ^{-1} $ (cf. 2220 cm$ ^{-1} $ for cyano in ).
  • $ ^1\text{H} $ NMR : Thiophene protons at δ 6.8–7.5; cinnamamide CH=CH at δ 6.2–7.9 ($ J = 15.6–15.8 \, \text{Hz} $) .

Biological Activity

N-(thiophen-2-yl(thiophen-3-yl)methyl)cinnamamide is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure that combines thiophene rings with a cinnamamide moiety. This structural arrangement is significant as thiophene-based compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

The precise biological targets and mechanisms of action for this compound are not fully elucidated. However, based on the structural similarities with other thiophene derivatives, it is hypothesized that this compound may interact with various biological targets through:

  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : Potential interactions with receptors that regulate cellular signaling pathways.

These interactions may lead to modulation of key biochemical pathways associated with cell growth and apoptosis.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, studies have shown that thiophene derivatives can inhibit the growth of various cancer cell lines, including breast (MCF-7) and lung (A549) cancers .

Compound Cell Line IC50 (µM) Mechanism
This compoundMCF-7TBDTBD
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamideMDA-MB-2319Inhibits tubulin polymerization
1,3,4-Thiadiazole DerivativesA5490.28 - 0.52Antiproliferative

The exact IC50 values for this compound remain to be determined through ongoing studies.

Antimicrobial Activity

Thiophene derivatives have also been reported to exhibit antimicrobial properties. Preliminary studies suggest that this compound may possess activity against both Gram-positive and Gram-negative bacteria. This activity could be attributed to the disruption of bacterial cell membranes or interference with metabolic pathways .

Case Studies and Research Findings

  • Anticancer Studies : A study evaluated the anticancer potential of various thiophene derivatives against human cancer cell lines. The results indicated a promising inhibitory effect on cell proliferation, suggesting that this compound could be further investigated as a potential anticancer agent .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of thiophene-based compounds against standard pathogenic strains. The findings revealed significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, hinting at the therapeutic potential of this compound in treating infections .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield Range
Thiophene couplingBF₃·Et₂O, CH₂Cl₂, 0°C60–75%
Amide formationEDC, HOBt, DMF, RT70–85%

Basic: How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy:

    • NMR: ¹H/¹³C NMR to identify proton environments (e.g., thiophene protons at δ 6.8–7.5 ppm) and confirm amide linkages (N–H stretch ~3300 cm⁻¹ in IR) .
    • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .
  • Crystallography:

    • Single-Crystal X-ray Diffraction (SCXRD): Use SHELXL for refinement and WinGX/ORTEP for visualization. Key metrics: R-factor < 5%, anisotropic displacement parameters .

Example Data:

  • Crystal System: Monoclinic, space group P2₁/c .
  • Key Bond Lengths: C–S (1.70–1.75 Å), C=O (1.22 Å) .

Advanced: What computational approaches are suitable for predicting electronic properties and reactivity?

Methodological Answer:

  • Density Functional Theory (DFT):
    • Functionals: B3LYP (hybrid GGA) for thermochemical accuracy (avg. error ±2.4 kcal/mol) .
    • Basis Sets: 6-31G(d,p) for geometry optimization; def2-TZVP for electronic properties .

Key Applications:

  • Frontier Molecular Orbitals (FMOs): Calculate HOMO-LUMO gaps to predict charge-transfer behavior (e.g., for organic semiconductors) .
  • Reactivity Descriptors: Fukui indices to identify nucleophilic/electrophilic sites on thiophene rings .

Q. Table 2: DFT Performance Comparison

FunctionalAtomization Energy Error (kcal/mol)Suitability
B3LYP2.4High
LSDA5.8Moderate

Advanced: How do dual thiophene rings influence biological activity, and what assays assess this?

Methodological Answer:

  • Mechanistic Insights:
    • Thiophene rings engage in π-π stacking with aromatic residues in enzyme active sites (e.g., COX-2 inhibition) .
    • Sulfur atoms facilitate hydrogen bonding to biomolecular targets .

Recommended Assays:

  • In Vitro Anticancer Activity: MTT assay (IC₅₀ determination in cancer cell lines) .
  • Anti-inflammatory Screening: ELISA-based COX-2 inhibition assay .
  • Binding Affinity: Surface Plasmon Resonance (SPR) to quantify interactions with target proteins .

Advanced: How can researchers resolve contradictions in experimental data (e.g., binding affinity discrepancies)?

Methodological Answer:

  • Root-Cause Analysis:

    • Experimental Variability: Standardize assay conditions (e.g., buffer pH, temperature) .
    • Structural Validation: Re-refine crystallographic data using SHELXL to confirm ligand pose .
  • Computational Validation:

    • Compare DFT-predicted binding energies with experimental IC₅₀ values .
    • Perform molecular dynamics (MD) simulations to assess protein-ligand stability .

Case Study: Discrepancies in COX-2 inhibition data resolved by identifying protonation state differences in the sulfonamide group under varying pH .

Advanced: What strategies optimize the compound’s electronic properties for material science applications?

Methodological Answer:

  • Structural Modifications:

    • Introduce electron-withdrawing groups (e.g., –CF₃) to lower LUMO levels for n-type semiconductors .
    • Conformational locking via intramolecular H-bonding to enhance charge mobility .
  • Characterization Techniques:

    • Cyclic Voltammetry (CV) to measure redox potentials .
    • UV-Vis/NIR Spectroscopy to assess π-conjugation extent .

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